Cas no 674289-05-5 (Benzene, 1,3,5-trimethoxy-2,4,6-tris(phenylethynyl)-)
674289-05-5 structure
Product Name:Benzene, 1,3,5-trimethoxy-2,4,6-tris(phenylethynyl)-
CAS No:674289-05-5
MF:C33H24O3
MW:468.541869163513
CID:394867
PubChem ID:71374841
Update Time:2025-04-19
Benzene, 1,3,5-trimethoxy-2,4,6-tris(phenylethynyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1,3,5-trimethoxy-2,4,6-tris(phenylethynyl)-
- 1,3,5-trimethoxy-2,4,6-tris(2-phenylethynyl)benzene
- 1,3,5-Trimethoxy-2,4,6-tris(phenylethynyl)benzene
- DTXSID20797602
- 1,1',1''-[(2,4,6-Trimethoxybenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tribenzene
- 674289-05-5
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- Inchi: 1S/C33H24O3/c1-34-31-28(22-19-25-13-7-4-8-14-25)32(35-2)30(24-21-27-17-11-6-12-18-27)33(36-3)29(31)23-20-26-15-9-5-10-16-26/h4-18H,1-3H3
- InChI Key: NRSHTOBSUXLJTQ-UHFFFAOYSA-N
- SMILES: O(C)C1C(C#CC2C=CC=CC=2)=C(C(C#CC2C=CC=CC=2)=C(C=1C#CC1C=CC=CC=1)OC)OC
Computed Properties
- Exact Mass: 468.17254462g/mol
- Monoisotopic Mass: 468.17254462g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 36
- Rotatable Bond Count: 9
- Complexity: 742
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.9
- Topological Polar Surface Area: 27.7Ų
Benzene, 1,3,5-trimethoxy-2,4,6-tris(phenylethynyl)- Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
674289-05-5 (Benzene, 1,3,5-trimethoxy-2,4,6-tris(phenylethynyl)-) Related Products
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